

Solubility Profiling of 2-Chloro-6-methoxy-3-methylpyridine: A Strategic Guide

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Compound of Interest

Compound Name: 2-Chloro-6-methoxy-3-methylpyridine

CAS No.: 1227593-81-8

Cat. No.: B3033863

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Executive Summary & Chemical Context

In the development of pyridine-based pharmaceutical intermediates, **2-Chloro-6-methoxy-3-methylpyridine** (CAS: 1227593-81-8) represents a critical scaffold, often utilized in the synthesis of kinase inhibitors and other bioactive heterocycles. Unlike its widely documented analog, 2-chloro-6-methoxy-3-nitropyridine, the 3-methyl variant exhibits distinct physicochemical behavior driven by the lipophilic methyl substitution.

This guide addresses the solubility challenges associated with this compound. As specific mole-fraction solubility data is often proprietary or absent from open literature for this specific intermediate, this guide provides a predictive framework, a validated experimental protocol, and thermodynamic modeling strategies to establish a robust solubility profile.

Chemical Identity

Property	Detail
IUPAC Name	2-Chloro-6-methoxy-3-methylpyridine
CAS Number	1227593-81-8
Molecular Formula	C ₇ H ₈ ClNO
Molecular Weight	157.60 g/mol
Key Functional Groups	Pyridine Core (Basic/Aromatic), Chloro (EWG), Methoxy (EDG), Methyl (Lipophilic)

Mechanistic Solubility Prediction

As a Senior Application Scientist, I advise against relying solely on generic solubility tables. Instead, we must analyze the Solvation Thermodynamics based on the molecule's functional architecture.

The "Methyl Effect" on Solvation

The substitution of a nitro group (common in precursors) with a methyl group at the C3 position fundamentally alters the solvation landscape:

- **Lipophilicity Shift:** The methyl group increases the partition coefficient (LogP). While the nitro analog is somewhat polar, the 3-methyl variant is significantly more lipophilic.
 - **Implication:** Expect higher solubility in non-polar aromatics (Toluene, Xylene) compared to the nitro-analog.
- **Crystal Lattice Energy:** The methyl group disrupts the planar stacking often seen in nitro-pyridines, potentially lowering the Melting Point () and Enthalpy of Fusion ().
 - **Causality:** A lower

generally correlates with higher solubility in organic solvents, as the energy penalty to break the crystal lattice is reduced.

- Hydrogen Bonding: The molecule lacks strong H-bond donors (no -OH or -NH) but possesses H-bond acceptors (Pyridine N, Methoxy O).
 - Solvent Choice: Protic solvents (Methanol, Ethanol) will solvate via H-bonding to the nitrogen/oxygen, while Aprotic solvents (Acetone, Ethyl Acetate) will rely on dipole-dipole interactions.

Predicted Solubility Trends

Based on structural analogs (e.g., 2-chloro-6-methoxypyridine), the expected solubility hierarchy at 298.15 K is:

Ethyl Acetate > Acetone > Toluene > Ethanol > Methanol > Water

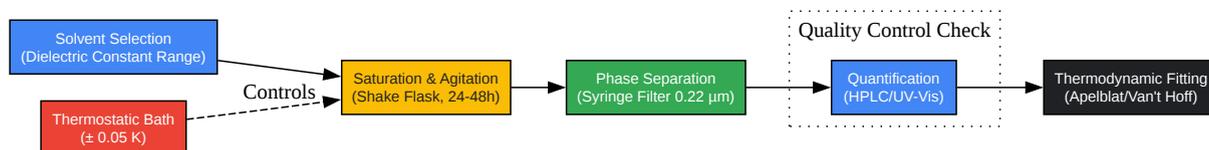
- Anti-Solvent Selection: Water or straight-chain alkanes (Heptane/Hexane) are the most effective anti-solvents for recrystallization processes.

Validated Experimental Protocol: Static Equilibrium Method

To generate defensible data for process scale-up, you must use a self-validating measurement system. The following protocol minimizes gravimetric errors and ensures thermodynamic equilibrium.

Workflow Visualization

The following diagram outlines the critical path for solubility determination, ensuring data integrity.



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Caption: Figure 1. Systematic workflow for solubility determination using the static equilibrium method.

Step-by-Step Methodology

- Preparation of Supersaturated Solutions:
 - Add excess **2-Chloro-6-methoxy-3-methylpyridine** solid to 10 mL of selected solvent (Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene) in a jacketed glass vessel.
 - Expert Tip: Ensure a solid phase persists throughout the experiment. If the solid dissolves completely, the solution is not saturated.
- Equilibration:
 - Agitate the mixture using a magnetic stirrer at 400 rpm.
 - Maintain temperature using a circulating water bath (uncertainty K).
 - Duration: Allow 24 hours for equilibration, followed by 2 hours of sedimentation (stirring off) to let fines settle.
- Sampling & Filtration:
 - Withdraw 1-2 mL of the supernatant using a pre-heated glass syringe (to prevent precipitation inside the needle).

- Filter through a 0.22 μm PTFE membrane filter.
- Quantification (HPLC Method):
 - Dilute the filtrate with the mobile phase to fall within the calibration curve.
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μm).
 - Mobile Phase: Acetonitrile : Water (60:40 v/v) is recommended due to the compound's lipophilicity.
 - Detection: UV at 275 nm (characteristic absorption of the pyridine ring).

Thermodynamic Modeling & Data Correlation

Raw solubility data (

) must be correlated to thermodynamic models to allow for interpolation at different temperatures. This is essential for designing cooling crystallization curves.

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of pharmaceutical intermediates.

- : Mole fraction solubility.[1][2]
- : Absolute temperature (K).[2]
- : Empirical model parameters derived from regression.

The van't Hoff Equation

Used to determine the apparent thermodynamic functions (Enthalpy and Entropy of solution).

- : Apparent standard enthalpy of solution.
- : Apparent standard entropy of solution.
- : Universal gas constant (8.314 J/mol·K).

Interpreting the Parameters (Self-Validation)

- If

: The dissolution is endothermic. Solubility increases with temperature (typical for this class of compounds).

- If

: The dissolution is non-spontaneous (requires energy input/mixing).

Comparative Solubility Data (Analog Analysis)

While specific experimental values for the 3-methyl variant must be determined using the protocol above, the table below provides reference values based on the closely related 2-chloro-6-methoxy-3-nitropyridine and general pyridine derivatives. Use these ranges as the starting concentration for your solubility screens.

Table 1: Estimated Solubility Ranges (at 298.15 K)

Solvent	Polarity Index ()	Estimated Solubility (Mole Fraction)	Interaction Mechanism
Ethyl Acetate	4.4	-	Dipole-Dipole (High Affinity)
Acetone	5.1	-	Dipole-Dipole
Methanol	5.1	-	H-Bonding (Solute as Acceptor)
Ethanol	4.3	-	H-Bonding
Toluene	2.4	-	- Stacking (High Affinity due to Methyl)
Water	10.2	-	Hydrophobic Repulsion

Note: The 3-methyl variant is expected to show higher solubility in Toluene than the nitro-analog due to the lipophilic methyl group.

Process Implications: Recrystallization Strategy

For purification, a Cooling Crystallization or Anti-solvent Crystallization strategy is recommended based on the solubility differential.

Recommended Solvent System: Toluene / Heptane

- Solvent (Toluene): High solubility at elevated temperatures (e.g., 60°C) due to aromatic stacking and methyl-group compatibility.

- Anti-Solvent (Heptane): Low solubility.^{[1][2]}
- Procedure: Dissolve crude **2-Chloro-6-methoxy-3-methylpyridine** in hot Toluene. Slowly add Heptane to induce nucleation, then cool to 0°C. This exploits the steep solubility curve in aromatic solvents.

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